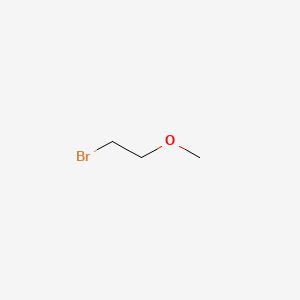

1-Bromo-2-methoxyethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUPZGFPHUVJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064385 | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromoethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6482-24-2 | |

| Record name | Bromoethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006482242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMC9NTS6GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methoxyethane: Properties, Reactivity, and Applications

This guide offers a comprehensive technical overview of 1-Bromo-2-methoxyethane (CAS No. 6482-24-2), a versatile bifunctional reagent widely utilized in organic synthesis and pharmaceutical development.[1][2] As a key building block, its unique structure, featuring a reactive bromoalkyl group and a polar ether moiety, enables its use as an efficient linker for introducing the 2-methoxyethyl group into target molecules.[2][3] This document provides an in-depth analysis of its physicochemical properties, spectroscopic signature, core reactivity, detailed experimental protocols, and critical safety information for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Application

The utility of this compound in a laboratory setting is fundamentally governed by its physical properties. It is a clear, colorless to light yellow liquid with a moderate boiling point, making it relatively easy to handle and remove from reaction mixtures.[4][5][6][7] Its solubility in water and common organic solvents further enhances its versatility in various reaction conditions.[1][5][6][8]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6482-24-2 | [1][5][6] |

| Molecular Formula | C₃H₇BrO | [1][5][6] |

| Molecular Weight | 138.99 g/mol | [1][5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][4][6][7] |

| Density | 1.479 g/mL at 25 °C | [1][4][5][6] |

| Boiling Point | 40-41 °C at 66 mmHg | [4][5][6] |

| Flash Point | 83 °F (28.3 °C) | [4][6][7] |

| Refractive Index (n²⁰/D) | 1.447 | [4][5][6] |

| Water Solubility | 14.4 g/L at 25 °C | [4][5][6][8] |

| Synonyms | 2-Bromoethyl methyl ether, Methoxyethyl bromide | [1][6][9] |

Causality Insight: The combination of a polar ether group and a halogenated alkyl chain results in a compound with balanced polarity. This allows it to be soluble in both water (to a limited extent) and a wide range of organic solvents, a crucial feature for achieving homogeneity in diverse reaction systems.[1][8] Its boiling point at reduced pressure indicates that it can be readily purified by vacuum distillation.

Spectroscopic Signature: Structural Verification

Confirming the identity and purity of this compound is essential. Its structure gives rise to a predictable spectroscopic fingerprint.

-

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals:

-

A singlet at ~3.3 ppm, integrating to 3H, corresponding to the methoxy (CH₃O-) protons.

-

A triplet at ~3.6 ppm, integrating to 2H, for the methylene protons adjacent to the oxygen (-OCH₂-).

-

A triplet at ~3.5 ppm, integrating to 2H, for the methylene protons adjacent to the bromine (-CH₂Br). The coupling between the two methylene groups would result in triplet patterns.

-

-

¹³C NMR (Carbon NMR): Three signals are anticipated, corresponding to the three unique carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: Key absorption bands would include strong C-O stretching vibrations characteristic of ethers and C-H stretching vibrations. The C-Br stretch would appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a versatile alkylating agent.[3][10] Its reactivity is dominated by the carbon-bromine bond, where the electronegative bromine atom makes the adjacent carbon electrophilic and serves as an excellent leaving group.

Nucleophilic Substitution (Sₙ2) Reactions

The compound is an ideal substrate for Sₙ2 reactions.[2] Nucleophiles readily attack the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step. This reaction is fundamental to its application in introducing the 2-methoxyethyl moiety into various molecules.[1][3] This modification is particularly valuable in drug development, as the introduction of this group can enhance a molecule's solubility, bioavailability, and overall pharmacokinetic profile.[3][10]

Caption: General Sₙ2 reaction of this compound.

Grignard Reagent Formation

Under strictly anhydrous conditions, this compound can react with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2-methoxyethylmagnesium bromide.[11][12] This transformation inverts the polarity (umpolung) of the carbon atom, turning it from an electrophile into a potent nucleophile.[11] This nucleophilic carbon source is invaluable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[13][14]

Caption: Formation of 2-methoxyethylmagnesium bromide.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing reliable methodologies for common transformations.

Protocol 1: General Procedure for Sₙ2 Alkylation of a Phenol

This protocol describes the synthesis of a 2-methoxyethyl aryl ether, a common structural motif.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.2 eq.) dropwise via syringe.

-

Reaction & Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Trustworthiness: The use of an inert atmosphere prevents side reactions, while TLC monitoring ensures the reaction is driven to completion without unnecessary heating, which could cause degradation. The extractive workup and final purification step are standard, robust methods for isolating the desired product with high purity.

Protocol 2: Preparation and Use of 2-methoxyethylmagnesium bromide

This protocol requires stringent anhydrous techniques.

-

Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C) for several hours and assembled hot under a stream of dry nitrogen or argon.[15]

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface, which is often indicated by the disappearance of the iodine color or evolution of ethylene gas.[12][13]

-

Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. The reaction is often initiated with gentle warming and may become self-sustaining (exothermic). Maintain a gentle reflux until most of the magnesium is consumed.[14]

-

Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C. Slowly add a solution of the electrophile (e.g., a ketone, 0.9 eq.) in anhydrous ether/THF.

-

Quenching and Workup: After the reaction is complete (monitored by TLC), cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the organic layer, and purify as described in Protocol 1.

Expertise: The activation of magnesium is a critical step to overcome the passivating oxide layer on its surface.[11][12][13] The slow addition of reagents controls the exothermicity of both the Grignard formation and its subsequent reaction. Quenching with a weak acid like NH₄Cl is a standard method to protonate the resulting alkoxide without causing acid-catalyzed side reactions.

Safety, Handling, and Storage

This compound is a flammable and toxic chemical that requires careful handling.[16][17] Adherence to safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Statements | Source(s) |

| Hazard Statements | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [16][17][18] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. | [16][19][20] |

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[21] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][22] All equipment should be grounded to prevent static discharge, which could be an ignition source.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[16][19][22] The recommended storage temperature is often between 2-8°C.[1][4][5][8] Protect from light and moisture.[16][21] It should be stored away from strong oxidizing agents and strong bases.[16][22]

-

Stability: The compound is sensitive to air and light and may form peroxides over time.[16] Some commercial sources supply it with a stabilizer like sodium carbonate or sodium bicarbonate.[6][16]

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis.[1][3] Its well-defined reactivity, primarily as an Sₙ2 alkylating agent, allows for the strategic introduction of the 2-methoxyethyl group, a common tactic for optimizing the physicochemical properties of drug candidates and other functional materials.[2][3][23] A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

- ChemicalBook. (n.d.). This compound CAS#: 6482-24-2.

- LookChem. (n.d.). Cas 6482-24-2, this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- Cheméo. (n.d.). Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2).

- iChemical. (n.d.). This compound, CAS No. 6482-24-2.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety, Handling, and Storage Recommendations for this compound.

- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

- Wikipedia. (n.d.). Grignard reagent.

- University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.

- Chemguide. (n.d.). grignard reagents.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Chemistry Stack Exchange. (2016). Stereospecific in SN2 reaction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. leapchem.com [leapchem.com]

- 4. This compound | 6482-24-2 [chemicalbook.com]

- 5. This compound CAS#: 6482-24-2 [m.chemicalbook.com]

- 6. Cas 6482-24-2,this compound | lookchem [lookchem.com]

- 7. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]

- 8. Page loading... [guidechem.com]

- 9. Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. nbinno.com [nbinno.com]

- 11. adichemistry.com [adichemistry.com]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

- 13. community.wvu.edu [community.wvu.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]

- 18. 6482-24-2 | this compound | Naloxegol Related | Ambeed.com [ambeed.com]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. nbinno.com [nbinno.com]

- 22. fishersci.com [fishersci.com]

- 23. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-2-methoxyethane (CAS 6482-24-2)

This technical guide offers a comprehensive overview of 1-bromo-2-methoxyethane (CAS No. 6482-24-2), a versatile bifunctional reagent widely utilized in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, applications in drug discovery, and safety information, providing a crucial resource for researchers, chemists, and professionals in the field.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow liquid.[1][2] Its bifunctional nature, possessing both a reactive bromo group and an ether linkage, makes it a valuable building block in the synthesis of more complex molecules.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6482-24-2 | [5] |

| Molecular Formula | C₃H₇BrO | [2][5] |

| Molecular Weight | 138.99 g/mol | [2][5] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 40-41 °C at 66 mmHg | [1][5] |

| Density | 1.479 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n20/D) | 1.447 | [1][5] |

| Solubility in Water | 14.4 g/L at 25 °C | [1] |

| Flash Point | 28.3 °C (83 °F) | [6][7] |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The methoxy group (CH₃O-) typically appears as a singlet, while the two methylene groups (-CH₂-) adjacent to the oxygen and bromine atoms exhibit characteristic multiplets due to spin-spin coupling.[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show three distinct peaks, corresponding to the three unique carbon atoms in the molecule: the methyl carbon of the methoxy group, the methylene carbon adjacent to the oxygen, and the methylene carbon bonded to the bromine atom.

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-O-C ether linkage and the C-Br bond.[10]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.[11]

Synthesis and Purification

This compound is typically synthesized via the bromination of 2-methoxyethanol.[4] Common brominating agents for this transformation include hydrobromic acid or phosphorus tribromide.[4]

A general synthetic approach involves the reaction of 2-methoxyethanol with a suitable brominating agent, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the reaction to completion.

Caption: General synthesis of this compound.

Purification of the crude product is typically achieved through distillation under reduced pressure to prevent decomposition.[1][5]

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[2][5] This makes the compound a potent alkylating agent for introducing the 2-methoxyethyl moiety into a wide range of substrates.[3][12]

Nucleophilic Substitution Reactions (Sₙ2)

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, carboxylates, and alkoxides.[3][13] The reaction proceeds via a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon is chiral.

Caption: General Sₙ2 reaction of this compound.

The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone have been investigated, providing insights into its reactivity.[1][5]

Applications in Research and Drug Development

The versatility of this compound as an alkylating agent has led to its widespread use in organic synthesis and medicinal chemistry.

Pharmaceutical Synthesis

A prominent application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[2][14] The introduction of the 2-methoxyethyl group can modulate the physicochemical properties of a drug molecule, such as its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile and therapeutic efficacy.[12][15]

For instance, it is a key reagent in the synthesis of the anti-cancer drug Erlotinib, where it is used to introduce the two 2-methoxyethoxy side chains that are crucial for the drug's activity.[3]

Organic Synthesis Intermediate

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[2] It has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.[1][5] It is also employed in the synthesis of functionalized polymers, coatings, and other specialty chemicals.[12]

Safety, Handling, and Storage

This compound is a flammable liquid and is toxic if swallowed.[16][17] It can cause skin and serious eye irritation, and may cause respiratory irritation.[16][17] Therefore, appropriate safety precautions must be taken when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Toxic if swallowed | H301 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Recommended Handling Procedures

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][18]

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[16][18] Use non-sparking tools and take precautionary measures against static discharge.[16]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[16] Prevent entry into drains.[16]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]

-

Keep away from heat and sources of ignition.[16]

-

Protect from light and moisture.[6][16] The compound is hygroscopic.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[6][16]

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis and drug discovery. Its well-defined reactivity, primarily as an alkylating agent in Sₙ2 reactions, allows for the controlled introduction of the 2-methoxyethyl group into a diverse range of molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory and in industrial applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Safety, Handling, and Storage Recommendations for this compound.

- LookChem. (n.d.). Cas 6482-24-2,this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- Cheméo. (n.d.). Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2).

- iChemical. (n.d.). This compound, CAS No. 6482-24-2.

- AHH Chemical Co., Ltd. (n.d.). Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price.

- ResearchGate. (n.d.). 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,....

- NIST. (n.d.). Ethane, 1-bromo-2-methoxy-.

- Neuman, R. C., Jr. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

- Pearson. (n.d.). What is the product of the reaction of bromoethane with each of the following nucleophiles? a. CH₃CH₂CH₂O⁻.

- PubChem. (n.d.). 2-Bromoethyl methyl ether.

- Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

- Chemistry Stack Exchange. (2016, April 26). Stereospecific in SN2 reaction.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.

Sources

- 1. This compound | 6482-24-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 6482-24-2 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound(6482-24-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]

- 12. leapchem.com [leapchem.com]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromo-2-methoxyethane: Synthesis, Properties, and Applications

Introduction

1-Bromo-2-methoxyethane (CAS No. 6482-24-2), also known as 2-bromoethyl methyl ether, is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom and a methoxy group, makes it a valuable building block for the introduction of the 2-methoxyethyl moiety into a wide range of molecular architectures. This guide provides a comprehensive overview of this compound, detailing its structural and physicochemical properties, a representative synthesis protocol, its reactivity in key synthetic transformations, and its applications, particularly in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical guidance on the use of this important chemical intermediate.[3]

Structural Formula and Identification

The structural formula of this compound is CH₃OCH₂CH₂Br. It consists of a two-carbon ethane chain substituted with a methoxy group (-OCH₃) at one end and a bromine atom (-Br) at the other.

Molecular Structure:

Caption: Structural representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 6482-24-2 | [4] |

| Molecular Formula | C₃H₇BrO | [5] |

| Molecular Weight | 138.99 g/mol | [6] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 40-41 °C at 66 mmHg | [4][5] |

| Density | 1.479 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.447 | [4][5] |

| Flash Point | 83 °F (28.3 °C) | [5] |

| Solubility | Soluble in water (14.4 g/L at 25 °C) | [5] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

This compound is commonly synthesized from its corresponding alcohol, 2-methoxyethanol, through a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. A well-established method for this transformation is the use of phosphorus tribromide (PBr₃).

Representative Synthesis Protocol: Bromination of 2-Methoxyethanol

This protocol is a representative procedure adapted from established methods for the bromination of alcohols.

Reaction Scheme:

3 CH₃OCH₂CH₂OH + PBr₃ → 3 CH₃OCH₂CH₂Br + H₃PO₃

Experimental Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with anhydrous 2-methoxyethanol (1.0 mol, 76.1 g). The flask is cooled in an ice-water bath.

-

Addition of Reagent: Phosphorus tribromide (0.4 mol, 108.3 g) is added dropwise from the dropping funnel to the stirred and cooled 2-methoxyethanol over a period of approximately 1-2 hours. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled to room temperature and then poured onto crushed ice (approximately 500 g). The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with saturated sodium chloride solution. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The fraction boiling at 40-41 °C/66 mmHg is collected.[4][5]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.35 | s | 3H | -OCH₃ |

| ~3.65 | t | 2H | -OCH₂- |

| ~3.45 | t | 2H | -CH₂Br |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three signals corresponding to the three non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | -CH₂Br |

| ~59 | -OCH₃ |

| ~70 | -OCH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2820 | Medium-Strong | C-H stretching (alkane) |

| 1120-1085 | Strong | C-O stretching (ether) |

| 650-550 | Strong | C-Br stretching |

Reactivity and Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the facile introduction of the 2-methoxyethyl group.[4]

Williamson Ether Synthesis

A classic application of this compound is in the Williamson ether synthesis to form more complex ethers.[7] The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile to displace the bromide.

Representative Protocol: Synthesis of 1-methoxy-2-phenoxyethane

Reaction Scheme:

C₆H₅OH + NaOH → C₆H₅ONa + H₂O C₆H₅ONa + CH₃OCH₂CH₂Br → C₆H₅OCH₂CH₂OCH₃ + NaBr

Experimental Procedure:

-

Alkoxide Formation: In a round-bottom flask, phenol (1.0 eq) is dissolved in a suitable solvent such as ethanol. Sodium hydroxide (1.1 eq) is added, and the mixture is stirred until the phenol has completely reacted to form sodium phenoxide.

-

Nucleophilic Substitution: this compound (1.2 eq) is added to the solution of sodium phenoxide.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography or distillation.

Caption: Williamson ether synthesis using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and serious eye irritation. Use in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

This compound is a synthetically useful and versatile building block in organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it an important intermediate for the introduction of the 2-methoxyethyl group in the synthesis of pharmaceuticals, agrochemicals, and novel materials. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

- Organic Syntheses Procedure. (n.d.).

- This compound - Stenutz. (n.d.).

- Ethane, 1-bromo-2-methoxy-. (n.d.). NIST WebBook.

- Organic Syntheses Procedure. (n.d.).

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard.

- Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Cheméo. (n.d.).

- C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane... - Doc Brown's Chemistry. (n.d.).

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.).

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.).

- This compound: A Look at its Biological Activities and Applications. (n.d.).

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 6482-24-2 [chemicalbook.com]

- 5. This compound CAS#: 6482-24-2 [m.chemicalbook.com]

- 6. Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxyethane

This guide provides a comprehensive technical overview of the physical properties of 1-Bromo-2-methoxyethane (CAS No. 6482-24-2). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes core physical data with practical insights into its application and experimental determination.

Introduction and Core Identifiers

This compound, also known as 2-bromoethyl methyl ether, is a versatile bifunctional compound widely utilized as a key intermediate in organic synthesis.[1][2] Its structure incorporates both a reactive bromine atom, susceptible to nucleophilic substitution, and an ether linkage, which imparts specific solubility characteristics.[1][3] These features make it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][4] For instance, it is a documented starting reagent for producing complex molecules like 1-bromo-4-(2-methoxyethoxy)benzene and various drug candidates.[3][4][5] This guide delves into the fundamental physical characteristics that define its behavior in experimental and industrial settings.

Molecular Structure

The structure of this compound is fundamental to its chemical reactivity and physical properties. The presence of an electronegative bromine atom and an ether group influences its polarity and intermolecular interactions.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for its handling, reaction setup, purification, and storage. The following table summarizes the key physical data for this compound, compiled from various authoritative sources.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₃H₇BrO | [1][6][7] | |

| Molecular Weight | 138.99 g/mol | [1][6][7] | |

| Appearance | Clear, colorless to light yellow liquid | Ambient | [3][4][5] |

| Density | 1.479 g/mL | at 25 °C | [1][3][4] |

| Boiling Point | 40-41 °C | at 66 mmHg | [3][4][8] |

| 106.8 °C | at 760 mmHg | [5] | |

| Melting Point | Not available (N/A) | [4] | |

| Flash Point | 83 °F (28.3 °C) | Closed Cup | [3][4][5] |

| Refractive Index (n_D²⁰) | 1.447 | at 20 °C | [3][4][5] |

| Water Solubility | 14.4 g/L | at 25 °C | [3][4][9] |

| Vapor Pressure | 32.5 mmHg | at 25 °C | [4][5] |

Experimental Determination of Key Physical Properties

To ensure scientific integrity, it is crucial to understand the methodologies behind the data presented. The following sections describe standard, field-proven protocols for determining the primary physical properties of a liquid chemical like this compound.

Workflow for Physical Property Analysis

The determination of physical properties follows a logical sequence to ensure data accuracy and sample integrity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6482-24-2 [chemicalbook.com]

- 4. Cas 6482-24-2,this compound | lookchem [lookchem.com]

- 5. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]

- 6. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]

- 8. haihangchem.com [haihangchem.com]

- 9. This compound CAS#: 6482-24-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-methoxyethane

Abstract

1-Bromo-2-methoxyethane (CAS No. 6482-24-2) is a valuable bifunctional reagent utilized in diverse synthetic applications, from pharmaceutical development to agrochemicals.[1][2] A comprehensive understanding of its fundamental physicochemical properties, namely boiling point and density, is paramount for its effective and safe application in research and development. This guide provides a detailed examination of these properties, grounded in both theoretical principles and practical, field-proven experimental methodologies. We will explore the molecular basis for its observed boiling point and density, provide self-validating protocols for their empirical determination, and outline the necessary safety precautions for handling this compound. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable reference for the use of this compound.

Core Physicochemical Properties

The physical characteristics of a chemical reagent are critical determinants of its handling, reaction setup, and purification procedures. For this compound, the boiling point and density are key parameters for distillation-based purification and accurate volumetric dispensing in reaction protocols.

Summary of Properties

The accepted literature values for this compound are summarized below. It is crucial to note that the boiling point is pressure-dependent; the value cited is at reduced pressure.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₃H₇BrO | - | [1][2] |

| Molecular Weight | 138.99 g/mol | - | [1][2] |

| Boiling Point | 40-41 °C | at 66 mmHg | [1][3][4][5] |

| Density | 1.479 g/mL | at 25 °C | [1][2][3][5] |

| Appearance | Clear, colorless to light yellow liquid | Ambient | [1][2][3] |

| Flash Point | 83 °F (28.3 °C) | - | [1][3] |

Theoretical Basis of Observed Properties

The boiling point and density of a substance are direct consequences of its molecular structure and the resulting intermolecular forces (IMFs).[6][7]

-

Intermolecular Forces and Boiling Point: The boiling point is a measure of the energy required to overcome the attractive forces holding molecules together in a liquid state.[8][9] For this compound, the primary IMFs at play are:

-

Dipole-Dipole Interactions: The molecule possesses two polar covalent bonds: C-Br and C-O. The electronegativity difference between carbon and bromine, and carbon and oxygen, creates permanent partial negative charges (δ-) on the bromine and oxygen atoms and partial positive charges (δ+) on the adjacent carbon atoms. These permanent dipoles lead to electrostatic attractions between neighboring molecules, which are stronger than the forces found in nonpolar molecules of similar size.[8][10]

-

Van der Waals Dispersion Forces (London Forces): Present in all molecules, these temporary attractive forces arise from the random movement of electrons creating transient dipoles. As the molecular weight and surface area of a molecule increase, so does the strength of these forces.[7][8] With a molecular weight of 138.99 g/mol , this compound has significant dispersion forces.

The combination of these forces necessitates a moderate amount of energy to transition the substance into the gaseous phase, explaining its liquid state at room temperature and its relatively low boiling point at reduced pressure.

-

-

Molecular Structure and Density: Density is the ratio of mass to volume. The high density of this compound (1.479 g/mL, significantly denser than water) is primarily attributable to the presence of the heavy bromine atom (atomic weight ≈ 79.9 amu) within a small molecular framework (C₃H₇O). The efficient packing of these relatively heavy molecules in the liquid state results in a high mass per unit volume.

Experimental Verification Protocols

To ensure scientific integrity, literature values should be empirically verified. The following protocols describe standard, reliable methods for determining the boiling point and density of liquid samples like this compound.

Determination of Boiling Point via the Micro-Reflux Method

This method is suitable for small sample volumes and provides an accurate boiling point measurement by observing the temperature at which the liquid and vapor phases are in equilibrium.[11]

Methodology:

-

Apparatus Setup:

-

Place a small test tube containing 1-2 mL of this compound and a boiling chip into a heating block or sand bath.

-

Suspend a calibrated thermometer with the bulb positioned in the vapor phase, just above the surface of the liquid. The bulb should not touch the liquid or the sides of the test tube.

-

Attach a small condenser or a cold finger to the test tube if sample volatility is high.

-

-

Heating:

-

Gently heat the apparatus. Observe the sample until it begins to boil and a ring of refluxing condensate is visible on the inner wall of the test tube.[11]

-

-

Equilibrium Measurement:

-

Pressure Correction (Causality):

-

It is critical to record the ambient atmospheric pressure during the measurement. Boiling points are highly dependent on pressure.[13] If the measured pressure is not 760 mmHg (sea level), the observed boiling point will differ from the standard boiling point. The literature value for this compound is reported at 66 mmHg, highlighting its sensitivity to pressure changes.

-

Diagram: Boiling Point Determination Workflow

Determination of Density using a Pycnometer

A pycnometer is a specialized glass flask that allows for the precise measurement of a liquid's volume, enabling a highly accurate density determination.[14] This method is self-validating as it relies on calibration with a reference standard of known density, typically distilled water.

Methodology:

-

Pycnometer Preparation & Calibration:

-

Thoroughly clean and dry a pycnometer and its stopper. Weigh the empty, dry pycnometer on an analytical balance (m_empty).[14]

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary.[14]

-

Carefully dry the exterior of the pycnometer and weigh it (m_water).

-

Record the temperature of the water. Using a reference table, find the precise density of water (ρ_water) at that temperature.[15]

-

Calculate the exact volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_water - m_empty) / ρ_water

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound, ensuring the temperature of the sample is recorded (ideally 25 °C to match literature values).

-

Insert the stopper, dry the exterior, and weigh the filled pycnometer (m_sample).

-

-

Density Calculation:

-

Calculate the mass of the sample: m_net_sample = m_sample - m_empty.

-

Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m_net_sample / V_pyc

-

Diagram: Density Determination Workflow

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that technical proficiency must be paired with an unwavering commitment to safety. This compound is a hazardous substance.

Hazard Profile:

-

Flammable: It is a flammable liquid and vapor with a low flash point.[16][17] Keep away from heat, sparks, and open flames.[17]

-

Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[16][17]

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this chemical only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[1][17] Recommended storage temperature is 2-8°C.[1][3]

-

Spill & Disposal: Have appropriate spill control materials available. Dispose of waste according to institutional and local environmental regulations. Do not let the product enter drains.[17]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If swallowed, seek immediate medical attention.[17]

Conclusion

This compound is a reagent with well-defined physical properties that are dictated by its molecular structure. Its boiling point of 40-41 °C (at 66 mmHg) and high density of 1.479 g/mL (at 25 °C) are direct results of its molecular weight and the dipole-dipole and dispersion forces between its molecules. The robust, self-validating experimental protocols provided herein for boiling point and density determination allow for the confident verification of these properties in a laboratory setting. Adherence to the outlined safety procedures is non-negotiable for the handling and use of this compound, ensuring both the integrity of the scientific work and the well-being of the researcher.

References

- Cas 6482-24-2, this compound - LookChem.[Link]

- The Four Intermolecular Forces and How They Affect Boiling Points - Master Organic Chemistry.[Link]

- DENSITY DETERMINATION BY PYCNOMETER - Univerzita Pardubice.[Link]

- Why Intermolecular Forces Affect Physical Properties - RevisionDojo.[Link]

- 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry - Saskoer.ca.[Link]

- Video: Boiling Points - Concept - JoVE.[Link]

- Intermolecular Forces | Overview, Types & Boiling Point - Study.com.[Link]

- 1 density determination by pycnometer - Univerzita Pardubice.[Link]

- BOILING POINT DETERMIN

- Density Measurement Using Pycnometer | PDF - Scribd.[Link]

- This compound, CAS No. 6482-24-2 - iChemical.[Link]

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.[Link]

- Boiling & Melting Points - Michigan St

- Video: Boiling Points - Procedure - JoVE.[Link]

- Pycnometer - Chemical Engineering | University of Utah.[Link]

- Density Determination by Pycnometer | PDF - Scribd.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 6482-24-2 [chemicalbook.com]

- 4. haihangchem.com [haihangchem.com]

- 5. This compound CAS#: 6482-24-2 [m.chemicalbook.com]

- 6. revisiondojo.com [revisiondojo.com]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Supplemental Topics [www2.chemistry.msu.edu]

- 10. Intermolecular Forces | Overview, Types & Boiling Point - Lesson | Study.com [study.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. che.utah.edu [che.utah.edu]

- 15. scribd.com [scribd.com]

- 16. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]

- 17. merckmillipore.com [merckmillipore.com]

synthesis of 1-Bromo-2-methoxyethane from 2-methoxyethanol

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-methoxyethane from 2-Methoxyethanol

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of this compound, a critical building block in modern organic and medicinal chemistry.[1] The document moves beyond a simple recitation of procedural steps to offer a detailed mechanistic analysis, field-proven experimental protocols, and robust safety and handling guidelines. The primary focus is on the highly efficient conversion of 2-methoxyethanol using phosphorus tribromide (PBr₃), a method favored for its high yield and avoidance of carbocation rearrangement side reactions. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this essential transformation.

Introduction: Strategic Importance of this compound

This compound (CAS No. 6482-24-2) is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring a reactive alkyl bromide for nucleophilic substitution and a stable methoxy ether group, makes it an ideal reagent for introducing the 2-methoxyethyl moiety into more complex molecular architectures.[1] This functional group is frequently incorporated into pharmaceutical agents and agrochemicals to modulate properties such as solubility, metabolic stability, and binding affinity. Consequently, a reliable and scalable synthesis of this compound from readily available starting materials like 2-methoxyethanol is of significant practical importance.[2][3] This guide details an optimized and validated laboratory-scale synthesis designed for clarity, reproducibility, and safety.

Mechanistic Rationale and Reagent Selection

The conversion of a primary alcohol, such as 2-methoxyethanol, to its corresponding alkyl bromide is a cornerstone transformation in organic chemistry. The core challenge lies in converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a species that can be readily displaced by a bromide nucleophile. While several reagents can accomplish this, phosphorus tribromide (PBr₃) offers distinct advantages for this specific substrate.

The Phosphorus Tribromide (PBr₃) Pathway: An SN2 Mechanism

The reaction of 2-methoxyethanol with PBr₃ proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, which occurs in two primary stages:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the electrophilic phosphorus atom of PBr₃. This concerted step displaces one bromide ion and forms a protonated alkoxy-dibromophosphite intermediate. This crucial step transforms the hydroxyl moiety into an excellent leaving group.[4][5][6]

-

Nucleophilic Displacement: The bromide ion (Br⁻) generated in the first step, now acting as a potent nucleophile, executes a "backside attack" on the carbon atom bearing the activated oxygen group.[5][7] The carbon-oxygen bond breaks, and a new carbon-bromine bond is formed, yielding the desired this compound and the byproduct phosphorous acid (H₃PO₃) after hydrolysis during workup.[7]

Why PBr₃ is the Reagent of Choice

-

Avoidance of Rearrangements: Unlike methods employing hydrobromic acid (HBr), the PBr₃ reaction does not proceed through a carbocation intermediate. This completely avoids the risk of skeletal rearrangements, ensuring a clean conversion to the desired product architecture.[4][5][7]

-

High Efficiency for Primary Alcohols: The SN2 mechanism is highly effective and rapid for unhindered primary alcohols like 2-methoxyethanol.[5][7]

-

Mild Conditions: The reaction can typically be performed under mild conditions, starting at low temperatures and gently warming, which preserves the integrity of the ether linkage within the molecule.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. All operations involving phosphorus tribromide must be conducted in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 2-Methoxyethanol | 109-86-4 | 76.09 | 25.0 g (26.1 mL) | 0.328 | Starting material |

| Phosphorus Tribromide (PBr₃) | 7789-60-8 | 270.69 | 32.6 g (11.3 mL) | 0.120 | 0.37 equivalents |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 150 mL | - | Reaction solvent |

| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | ~100 mL | - | For neutralization |

| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Drying agent |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet adapter. Ensure all glassware is thoroughly dried.

-

Charging the Flask: Under a positive flow of nitrogen, charge the flask with 2-methoxyethanol (25.0 g, 0.328 mol) and 100 mL of anhydrous diethyl ether.

-

Cooling: Immerse the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add phosphorus tribromide (32.6 g, 0.120 mol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over approximately 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 14 hours. Following this, heat the mixture in an oil bath to a gentle reflux (~90 °C) for 1 hour.[8] The solution may turn yellow.

-

Quenching: Cool the reaction flask back down to room temperature, then carefully pour the contents onto a mixture of approximately 100 g of crushed ice and 100 mL of water in a beaker.

-

Neutralization and Extraction: Transfer the mixture to a 500 mL separatory funnel. Slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is slightly basic (pH ~8). Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product as a colorless to pale yellow oil.

-

Purification: Purify the crude oil by fractional distillation at atmospheric pressure. Collect the fraction boiling between 106-108 °C.[3] The expected yield is typically in the range of 75-85%.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Expected Value |

| Appearance | Clear, colorless to yellow liquid[2][3] |

| Boiling Point | 106.8 °C at 760 mmHg[3] |

| Density | ~1.424 g/cm³[3] |

| Refractive Index (n²⁰/D) | ~1.447[3] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show three distinct signals.[9][10]

-

δ ~3.40 (s, 3H, -OCH₃)

-

δ ~3.75 (t, J = 5.5 Hz, 2H, -OCH₂CH₂Br)

-

δ ~3.50 (t, J = 5.5 Hz, 2H, -OCH₂CH₂Br)

-

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum will exhibit three signals corresponding to the unique carbon environments.[11]

-

δ ~70.5 (-OCH₂)

-

δ ~59.0 (-OCH₃)

-

δ ~30.0 (-CH₂Br)

-

-

Infrared (IR) Spectroscopy (Liquid Film): The IR spectrum confirms the functional groups present and the absence of the starting material's hydroxyl group.[12][13][14]

-

Absence of broad O-H stretch (~3300 cm⁻¹)

-

~2930, 2880 cm⁻¹ (C-H stretching)

-

~1120 cm⁻¹ (strong, C-O-C ether stretching)

-

~650 cm⁻¹ (C-Br stretching)

-

Safety, Handling, and Waste Disposal

A rigorous adherence to safety protocols is paramount when performing this synthesis.

-

Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive and toxic. It causes severe skin and eye burns and can cause respiratory irritation.[15][16][17][18] It reacts violently with water, releasing corrosive HBr gas.[15][16]

-

Handling: Always handle PBr₃ in a chemical fume hood under an inert atmosphere. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[17][18][19] Ensure an emergency safety shower and eyewash station are immediately accessible.[15]

-

Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a sealed container for disposal. Do not use water.

-

-

2-Methoxyethanol: This reagent is a known reproductive toxin and teratogen. Avoid inhalation and skin contact.

-

Waste Disposal: Quench any residual PBr₃ carefully before disposal. All chemical waste, including aqueous layers from the work-up and distillation residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

Troubleshooting and Field Insights

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Moisture in reagents or glassware. | Thoroughly dry all glassware in an oven. Use anhydrous solvents. Ensure the inert atmosphere is maintained. |

| Incomplete reaction. | Ensure the reaction is stirred efficiently and heated for the prescribed time. Monitor by TLC or GC if possible. | |

| Loss during work-up. | Be careful during extractions to avoid emulsions. Ensure complete transfer between vessels. | |

| Product is Darkly Colored | Overheating during reaction or distillation. | Maintain careful temperature control. Consider vacuum distillation for a lower boiling point if necessary. |

| Reaction Stalls | Insufficient PBr₃. | Ensure accurate measurement of reagents. The stoichiometry (1 mole of PBr₃ reacts with 3 moles of alcohol) is critical. |

Conclusion

The synthesis of this compound from 2-methoxyethanol using phosphorus tribromide is a robust and reliable procedure that provides high yields of a valuable synthetic intermediate. By understanding the underlying SN2 mechanism, adhering strictly to the detailed experimental and safety protocols, and employing proper analytical techniques for characterization, researchers can confidently and safely produce this important chemical building block for application in pharmaceutical and materials science research.

References

- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024).

- Cleavage of Ethers by HBr and HI - Transformation Tutoring. (2022).

- Alcohol to Bromide - Common Conditions. (n.d.).

- Reactions of Ethers-Ether Cleavage - Chemistry Steps. (n.d.).

- Ether cleavage with conc HBr - Chemistry Stack Exchange. (2015).

- Cleavage of Ethers with Acids - Organic Chemistry Tutor. (n.d.).

- Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver.

- PBr3 Reaction - BYJU'S. (n.d.).

- Understanding the Mechanism: How PBr3 Facilitates Alcohol to Alkyl Bromide Conversion. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Reaction of Alcohols with Phosphorus Tribromide - YouTube. (2013).

- 2-Bromoethyl methyl ether | C3H7BrO - PubChem. (n.d.). National Institutes of Health.

- Ethane, 1-bromo-2-methoxy- - NIST WebBook. (n.d.).

- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Ethane, 1-bromo-2-methoxy- - NIST WebBook. (n.d.).

- Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene - ResearchGate. (n.d.).

- Carbon-13 NMR spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. (n.d.).

- C-13 nmr spectrum of methoxyethane - Doc Brown's Chemistry. (n.d.).

- Provide the H-NMR spectrum for methoxyethane - Homework.Study.com. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6482-24-2 [chemicalbook.com]

- 3. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]

- 4. orgosolver.com [orgosolver.com]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. 1-Bromo-2-(2-methoxyethoxy)ethane synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(6482-24-2) 1H NMR spectrum [chemicalbook.com]

- 10. 6482-24-2|this compound|BLD Pharm [bldpharm.com]

- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. This compound(6482-24-2) IR Spectrum [chemicalbook.com]

- 13. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-methoxyethane

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for 1-Bromo-2-methoxyethane (CAS No. 6482-24-2), a crucial reagent in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a comprehensive understanding of the compound's properties and the causality behind recommended safety procedures.

Chemical Identity and Core Applications

This compound, also known as 2-bromoethyl methyl ether, is a versatile alkyl halide.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and an ether linkage, makes it a valuable intermediate in organic synthesis.[1] The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of the 2-methoxyethyl group into various molecular scaffolds.[3][4] This reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][5] For instance, it serves as a starting reagent in the synthesis of compounds like 1-bromo-4-(2-methoxyethoxy)benzene.[3][5]

Key Identifiers:

| Identifier | Value |

| Chemical Name | This compound[6] |

| Synonyms | 2-Bromoethyl methyl ether, 2-Methoxyethyl bromide[2][6] |

| CAS Number | 6482-24-2[6] |

| Molecular Formula | C3H7BrO[6] |

| Molecular Weight | 138.99 g/mol [6] |

Comprehensive Hazard Analysis

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, presenting multiple physical and health risks.[6][7]

GHS Classification and Pictograms

The compound is categorized as a Flammable liquid (Category 3), Acutely toxic if swallowed (Category 3), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[6][7][8]

GHS Pictograms:

-

Flame: Indicates a flammable hazard.[6]

-

Skull and Crossbones: Represents acute toxicity (fatal or toxic).[6]

-

Exclamation Mark: Denotes skin and eye irritation, and respiratory tract irritation.[6]

Detailed Hazard Statements

-

H226: Flammable liquid and vapor. [6][7] The flash point is 28 °C (82.4 °F), meaning it can form ignitable mixtures with air at or near room temperature.[9] Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

-

H301: Toxic if swallowed. [6][7] Oral LD50 in rats is between 200 and 400 mg/kg, indicating significant toxicity upon ingestion.[7]

-

H315: Causes skin irritation. [6][7] Prolonged or repeated contact can lead to inflammation and irritation.[9]

-

H319: Causes serious eye irritation. [6][7] Direct contact can cause significant eye damage and it is a lachrymator (a substance that causes tearing).[9]

-

H335: May cause respiratory irritation. [6][7] Inhalation of vapors can irritate the respiratory system, leading to symptoms like coughing and shortness of breath.[7][9]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical. The following workflow outlines the logical steps from initial hazard identification to post-handling procedures, ensuring a self-validating system of safety.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 6482-24-2 [chemicalbook.com]

- 4. This compound CAS#: 6482-24-2 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Bromo-2-methoxyethane

Abstract

1-Bromo-2-methoxyethane (CAS No. 6482-24-2) is a pivotal bifunctional alkylating agent in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from a molecular architecture that includes both a reactive bromoalkyl group and a methoxy terminus, enabling the strategic introduction of the 2-methoxyethoxy moiety.[1] Accurate and unambiguous structural confirmation is paramount for its effective use. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound, offering a foundational reference for researchers. We delve into the interpretation of ¹H NMR, ¹³C NMR, and IR spectra, grounded in fundamental principles and supported by detailed, field-proven experimental protocols.

Molecular Structure and Spectroscopic Rationale

The structural integrity of this compound is the cornerstone of its reactivity. Spectroscopic techniques provide a non-destructive window into this structure, allowing for precise confirmation and purity assessment. The molecule, with the formula BrCH₂CH₂OCH₃, possesses three distinct electronic environments for its carbon atoms and three for its protons, which gives rise to a predictable yet informative spectral signature.

Understanding the influence of the two electronegative atoms—bromine and oxygen—is key to interpreting the spectra. The bromine atom exerts a significant deshielding effect on the adjacent methylene group (C1/H1), while the oxygen atom similarly deshields the neighboring methylene (C2/H2) and methyl (C3/H3) groups, albeit to different extents. This electronic landscape is directly mapped by NMR and IR spectroscopy.

Caption: Molecular structure of this compound with labeled carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide complementary and essential data.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct signals, two of which are mutually coupled triplets, and one is a singlet. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[3]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift and Coupling |

| -O-CH₃ (c) | ~3.40 | Singlet | 3H | The methyl protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They have no adjacent protons, resulting in a singlet. |

| -Br-CH₂ - (a) | ~3.50 | Triplet (t) | 2H | These protons are adjacent to the highly electronegative bromine atom, causing a significant downfield shift. They are coupled to the two protons on C(b), resulting in a triplet (n+1 rule, 2+1=3). |

| -CH₂ -O- (b) | ~3.71 | Triplet (t) | 2H | These protons are adjacent to the electronegative oxygen atom and are further downfield than the methyl protons. They are coupled to the two protons on C(a), resulting in a triplet (n+1 rule, 2+1=3). |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. As predicted by the structure, three distinct signals are observed.

| Signal Assignment | Chemical Shift (δ, ppm) | Causality of Chemical Shift |

| -Br-C H₂- (a) | ~33 - 37 | This carbon is directly attached to the electronegative bromine atom, which deshields it and shifts it downfield from a typical alkane carbon.[4] |

| -O-C H₃ (c) | ~59 | The carbon of the methyl group is attached to an oxygen atom, resulting in a significant deshielding effect. |

| -C H₂-O- (b) | ~70 - 72 | This carbon is also attached to the oxygen atom, but its position within the ethyl chain results in a more pronounced downfield shift compared to the methyl carbon. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of functional groups within the molecule, serving as an excellent tool for confirming their presence. The IR spectrum of this compound is typically acquired as a neat liquid film.[4]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2950 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Confirms the presence of the saturated hydrocarbon backbone. |

| 1150 - 1085 | C-O Stretch | Ether | A strong, characteristic absorption that confirms the presence of the ether linkage. This is a key diagnostic peak. |

| 690 - 515 | C-Br Stretch | Alkyl Halide | Confirms the presence of the carbon-bromine bond. The exact position can vary, but its presence in this region is expected. |

Experimental Protocols: A Self-Validating System

The integrity of spectral data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating, ensuring reproducible and high-quality results.

Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-